molecular formula C13H19NO2 B7500022 N-(2,3-dimethylcyclohexyl)furan-2-carboxamide

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide

Cat. No. B7500022
M. Wt: 221.29 g/mol
InChI Key: RZGCUTGKLOKALL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide, also known as DMF or Tecfidera, is a drug used for the treatment of multiple sclerosis (MS). It is a small molecule that works by modulating the immune system to reduce inflammation and damage to the nervous system. The purpose of

Mechanism of Action

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. N-(2,3-dimethylcyclohexyl)furan-2-carboxamide binds to and modifies a specific cysteine residue on Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to the stabilization and translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), and activates their transcription. The upregulation of these genes results in increased cellular antioxidant capacity and decreased inflammation.
Biochemical and Physiological Effects:
N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects in MS patients and preclinical models. It reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), and increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). N-(2,3-dimethylcyclohexyl)furan-2-carboxamide also reduces the number of activated T cells and B cells, and increases the number of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are involved in immune regulation. In addition, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide increases the levels of glutathione (GSH), a major intracellular antioxidant, and reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and is compatible with a variety of assays and techniques. However, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide also has some limitations, such as its reactivity with thiol-containing molecules, which may interfere with certain assays. In addition, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide can have off-target effects on other proteins and pathways, which may complicate the interpretation of experimental results.

Future Directions

For N-(2,3-dimethylcyclohexyl)furan-2-carboxamide research include optimization of the synthesis method, development of new formulations and delivery methods, investigation of its anti-cancer activity, exploration of its effects on other neurological disorders, and identification of new targets and pathways regulated by N-(2,3-dimethylcyclohexyl)furan-2-carboxamide.

Synthesis Methods

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide is synthesized from furan-2-carboxylic acid by reacting it with 2,3-dimethylcyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,3-dimethylcyclohexyl)furan-2-carboxamide as a white solid that is purified by recrystallization or chromatography. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has been extensively studied for its therapeutic potential in MS and other autoimmune diseases. It has been shown to reduce the frequency and severity of relapses, slow the progression of disability, and improve quality of life in MS patients. N-(2,3-dimethylcyclohexyl)furan-2-carboxamide is also being investigated for its anti-inflammatory and antioxidant properties in other neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has been shown to have anti-cancer activity in preclinical models, and is being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-5-3-6-11(10(9)2)14-13(15)12-7-4-8-16-12/h4,7-11H,3,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGCUTGKLOKALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide

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